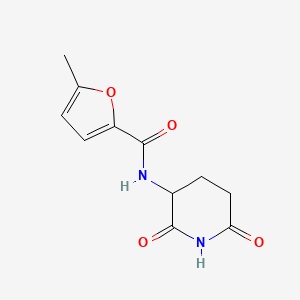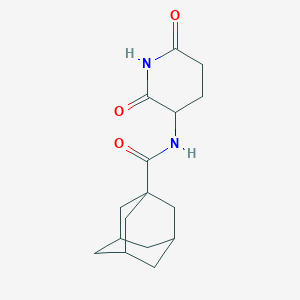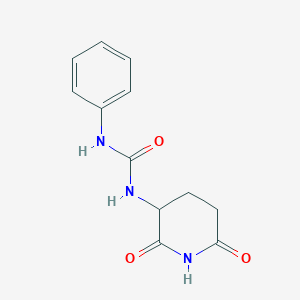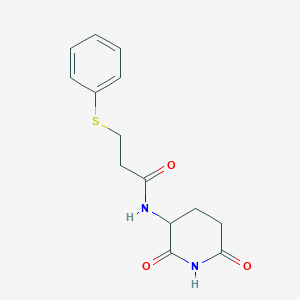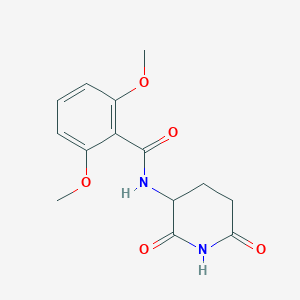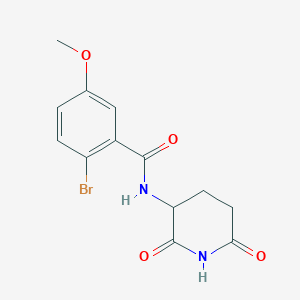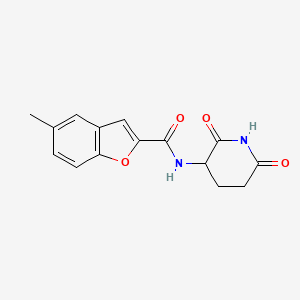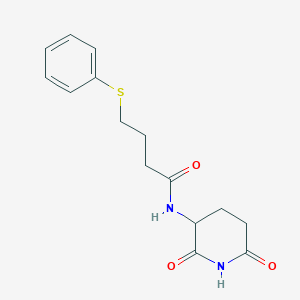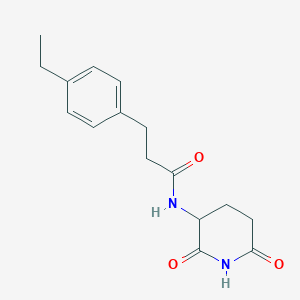
2-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide is a chemical compound that belongs to the class of amides. It is commonly referred to as BDP or BDP-9066. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including proteases and kinases, which are involved in various cellular processes. This compound has been shown to exhibit potent activity against various cancer cell lines, indicating its potential as an anticancer agent.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in cancer cells. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models of cancer. This compound has also been shown to exhibit anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide in lab experiments is its high potency and selectivity. This compound exhibits potent activity against various cancer cell lines and has a low toxicity profile. However, one of the limitations of using this compound is its limited solubility in aqueous solutions. This can make it challenging to administer this compound in vivo and can limit its potential applications in certain experiments.
Orientations Futures
There are several future directions for research on 2-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide. One area of research is the development of novel derivatives of this compound with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of this compound and its potential targets in various cellular processes. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis method of 2-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide involves a series of chemical reactions. The first step involves the reaction of 4-bromophenol with 4-bromoanisole in the presence of a base to form 4-bromophenoxyanisole. The second step involves the reaction of 4-bromophenoxyanisole with ethyl 3-oxopiperidine-2-carboxylate in the presence of a base to form 2-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide. This synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide has potential applications in various fields of scientific research. In medicinal chemistry, this compound can be used as a lead compound for the development of novel drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In drug discovery, this compound can be used as a screening tool to identify potential drug candidates. In pharmaceuticals, this compound can be used as an intermediate for the synthesis of various drugs.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O4/c1-8(21-10-4-2-9(15)3-5-10)13(19)16-11-6-7-12(18)17-14(11)20/h2-5,8,11H,6-7H2,1H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAXGHPNDCUDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(=O)NC1=O)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


